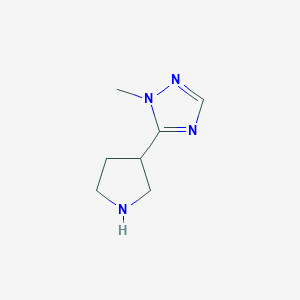

1-Methyl-5-(pyrrolidin-3-yl)-1h-1,2,4-triazole

Description

Properties

Molecular Formula |

C7H12N4 |

|---|---|

Molecular Weight |

152.20 g/mol |

IUPAC Name |

1-methyl-5-pyrrolidin-3-yl-1,2,4-triazole |

InChI |

InChI=1S/C7H12N4/c1-11-7(9-5-10-11)6-2-3-8-4-6/h5-6,8H,2-4H2,1H3 |

InChI Key |

HSGIHVKZBYUVFL-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=NC=N1)C2CCNC2 |

Origin of Product |

United States |

Preparation Methods

Common Synthetic Routes

The synthesis of 1-Methyl-5-(pyrrolidin-3-yl)-1H-1,2,4-triazole generally involves multi-step organic synthesis focusing on constructing the triazole ring with the appropriate substituents. The most documented method includes:

- Cyclization via Reaction of 3-Pyrrolidinyl-1-propylamine with Methyl Isocyanate:

This approach involves reacting 3-pyrrolidinyl-1-propylamine with methyl isocyanate under controlled temperature and pressure to induce cyclization, forming the 1,2,4-triazole ring with the desired substitutions at positions 1 and 5. The reaction conditions are optimized to maximize yield and purity, often involving inert atmosphere and temperature control to avoid side reactions.

Industrial Scale Synthesis

- Automated Reactor Systems:

Industrial production scales up the above reaction using automated reactors that precisely control parameters such as temperature, pressure, and reactant feed rates. This ensures reproducibility, high yield, and purity suitable for pharmaceutical or material science applications. Continuous monitoring and purification steps like crystallization or chromatography are integrated into the process.

Reaction Conditions and Purification

Spectroscopic and Analytical Validation

To confirm the structure and purity of This compound , the following techniques are essential:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR to verify the chemical environment of protons and carbons, confirming methyl and pyrrolidinyl substitutions and triazole ring integrity.Fourier Transform Infrared Spectroscopy (FTIR):

Identification of characteristic triazole C=N stretches and functional groups.High-Resolution Mass Spectrometry (HRMS):

Accurate molecular weight confirmation.High-Performance Liquid Chromatography (HPLC):

Purity assessment with UV detection.X-ray Crystallography:

Structural confirmation and stereochemistry determination, especially useful for tautomeric forms and ring substitution positions.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Cyclization with methyl isocyanate | 3-Pyrrolidinyl-1-propylamine, methyl isocyanate, inert atmosphere, controlled temp | Direct synthesis, well-established | Requires careful handling of methyl isocyanate |

| Microwave-assisted synthesis | N-guanidinosuccinimide, amines, microwave, acetonitrile, ~170 °C | Rapid, high yield, scalable | Not directly reported for title compound |

| LDA-mediated carboxylation and esterification | Lithium reagent, CO₂, thionyl chloride, methanol | Functionalization flexibility | Multi-step, requires protection/deprotection |

This detailed analysis consolidates current knowledge and experimental data on the preparation of This compound , providing a valuable resource for researchers and industrial chemists aiming to synthesize this compound with high efficiency and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-5-(pyrrolidin-3-yl)-1h-1,2,4-triazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

Substitution: The triazole ring can undergo nucleophilic substitution reactions with halogenated compounds.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Formation of corresponding triazole N-oxides.

Reduction: Formation of reduced triazole derivatives.

Substitution: Formation of substituted triazole compounds with various functional groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Methyl-5-(pyrrolidin-3-yl)-1h-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The triazole ring is known to interact with metal ions, which can influence the compound’s biological activity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Structural and Substitutional Differences

The following table summarizes key structural analogs and their distinguishing features:

Physical and Chemical Properties

- Vapor Pressure and Thermodynamics :

Triazoles with bulky substituents, such as pyrrolidinyl groups, exhibit lower vapor pressures compared to simpler alkyl derivatives (e.g., 1-methyl-1,2,4-triazole) due to increased molecular weight and polarity . - Thermal Stability :

Aryl-substituted triazoles (e.g., 5-(4-chlorophenyl)-1-methyl-3-phenyl-1H-1,2,4-triazole) demonstrate high thermal stability, while pyrrolidine-substituted analogs may decompose under similar conditions due to the flexibility of the pyrrolidine ring . - Solubility :

Hydrochloride salts (e.g., 1-(4-fluorophenyl)-5-(pyrrolidin-3-yl)-1H-1,2,4-triazole HCl) enhance aqueous solubility compared to free bases, critical for drug formulation .

Reactivity and Functionalization

- Electrophilic Substitution :

The triazole core undergoes electrophilic substitution predominantly at nitrogen atoms. However, substituents like pyrrolidinyl groups can direct reactivity to specific positions . - Nucleophilic Attack : π-Deficient carbons at positions 3 and 5 in the triazole ring are susceptible to nucleophilic substitution. Methylthio groups (e.g., in pyrazole-triazole hybrids) further modulate reactivity .

Biological Activity

1-Methyl-5-(pyrrolidin-3-yl)-1H-1,2,4-triazole is a compound belonging to the 1,2,4-triazole family, which has gained attention due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound based on recent research findings.

- Molecular Formula : CHN

- Molecular Weight : 180.25 g/mol

- CAS Number : 1506117-44-7

Antimicrobial Activity

Research has shown that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. A study focusing on various S-substituted derivatives indicated that compounds within this class demonstrated activity against common pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values ranged from 31.25 to 62.5 µg/mL for the most active compounds .

Anti-inflammatory Activity

Compounds containing the 1,2,4-triazole moiety have been identified as potential inhibitors of the enzyme FLAP (5-lipoxygenase activating protein), which plays a crucial role in leukotriene biosynthesis. One derivative exhibited an IC value of 1.15 µM, indicating strong anti-inflammatory potential .

Antitumor Activity

The biological evaluation of triazole derivatives has also highlighted their potential as anti-tumor agents. Research involving molecular docking studies revealed interactions between synthesized triazole compounds and thymidine phosphorylase (TP), an enzyme implicated in tumor progression. The results suggest that these compounds could serve as leads for developing new anti-cancer therapies .

Case Studies

-

Synthesis and Evaluation of Triazole Derivatives :

A study synthesized novel bis-triazoles and assessed their biological properties. The synthesized compounds demonstrated high biological activity against various bacterial strains and showed promising inhibition of TP, emphasizing their potential in cancer treatment . -

Structure-Activity Relationship (SAR) :

Investigations into the structure-activity relationship among triazole derivatives indicated that specific substitutions significantly influence their antimicrobial efficacy. For instance, variations in substituents on sulfur atoms did not drastically affect activity levels but highlighted the importance of structural modifications in enhancing biological effects .

Data Summary

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.